
(10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane is a polycyclic aromatic compound that features a unique structure where multiple aromatic rings are linked via a boron atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane typically involves the reaction of 10-phenylanthracene with bis(2,4,6-trimethylphenyl)borane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include toluene and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borane group to a borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
(10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Medicine: Investigated for use in drug delivery systems.
Industry: Primarily used in the development of organic electroluminescent elements for display technologies
Mécanisme D'action
The mechanism of action of (10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane in organic electroluminescent elements involves the transfer of electrons and holes within the compound, leading to the emission of light. The boron atom plays a crucial role in stabilizing the electronic structure and facilitating efficient charge transfer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Naphthalene: A smaller polycyclic aromatic hydrocarbon.
Uniqueness
(10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane is unique due to the presence of the boron atom, which enhances its electronic properties and makes it suitable for use in organic electroluminescent elements. This distinguishes it from other polycyclic aromatic hydrocarbons that lack boron and have different electronic characteristics .
Propriétés
Numéro CAS |
281668-51-7 |
|---|---|
Formule moléculaire |
C38H35B |
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
(10-phenylanthracen-9-yl)-bis(2,4,6-trimethylphenyl)borane |
InChI |
InChI=1S/C38H35B/c1-24-20-26(3)36(27(4)21-24)39(37-28(5)22-25(2)23-29(37)6)38-33-18-12-10-16-31(33)35(30-14-8-7-9-15-30)32-17-11-13-19-34(32)38/h7-23H,1-6H3 |
Clé InChI |
IDCZNRDLRHDFHY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C4C=CC=CC4=C(C5=CC=CC=C35)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




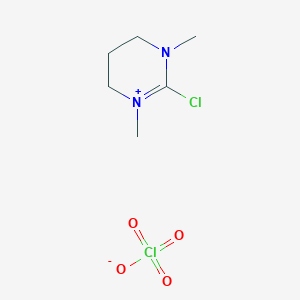
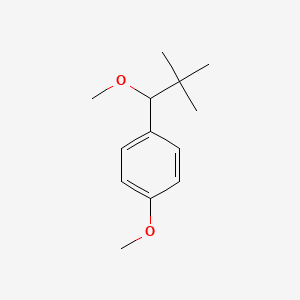
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
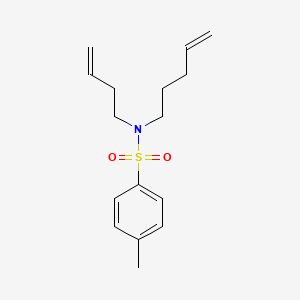
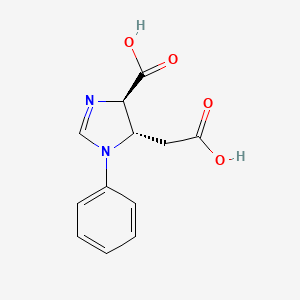
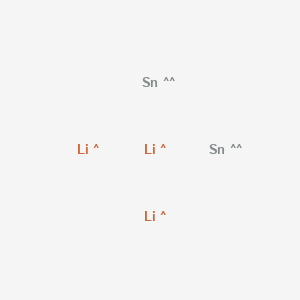

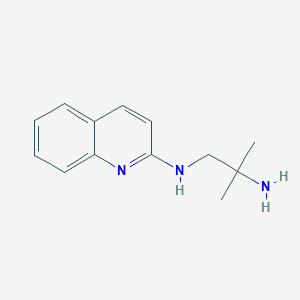
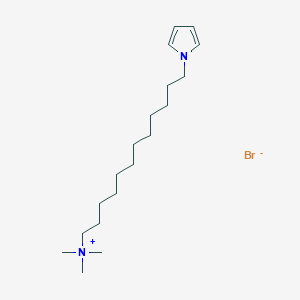
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
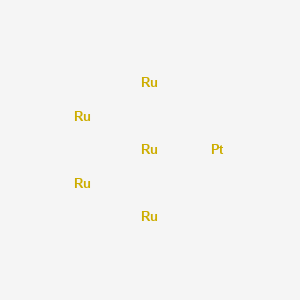
![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)
